molecular formula C6H7N3O2 B14862073 Ethyl 1,2,4-triazine-6-carboxylate CAS No. 1260671-58-6

Ethyl 1,2,4-triazine-6-carboxylate

Cat. No.: B14862073
CAS No.: 1260671-58-6
M. Wt: 153.14 g/mol
InChI Key: ZQFMUFONNBAZAY-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored for large-scale synthesis would be crucial .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

Ethyl 1,2,4-triazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,2,4-triazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. For example, some triazine derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their use as antiviral or anticancer agents .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,2,4-triazine-6-carboxylate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds. Additionally, its relatively simple synthesis and stability under different conditions add to its appeal in research and industrial applications .

Properties

CAS No.

1260671-58-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

ethyl 1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-7-4-8-9-5/h3-4H,2H2,1H3

InChI Key

ZQFMUFONNBAZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=N1

Origin of Product

United States

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